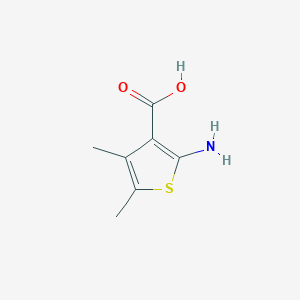

2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Beschreibung

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C₇H₉NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Eigenschaften

IUPAC Name |

2-amino-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRDZHHFONHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395587 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-96-0 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Carboxylation of 2-Amino-4,5-dimethylthiophene

The most straightforward approach involves the introduction of the carboxylic acid group at the 3-position of 2-amino-4,5-dimethylthiophene. According to a synthetic summary, the acid group is introduced typically by formylation or carboxylation reactions on the 2-amino-4,5-dimethylthiophene precursor.

| Parameter | Value |

|---|---|

| Molecular Formula | C7H9NO2S |

| Molar Mass | 171.22 g/mol |

| Predicted Boiling Point | 337.9 ± 42.0 °C |

| Flash Point | 158.1 °C |

| Storage Condition | Under inert gas (N2 or Ar) at 2–8 °C |

This method relies on classical organic transformations and is often followed by purification steps such as recrystallization.

Microwave-Assisted Formylation Using Formamide and Acetic Acid

A more efficient method employs microwave irradiation to accelerate the reaction between 2-amino-4,5-dimethylthiophene precursors and formamide in the presence of acetic acid. This method achieves high yields (up to 79%) within a short reaction time (~10 minutes) at 130 °C under microwave power of 300 W.

- Reactants: 1 mmol of thiophene derivative, 5–6 mmol formamide, 1 mmol acetic acid

- Microwave irradiation: 10 min at 130 °C, 300 W

- Workup: Cooling, precipitation in iced water, filtration, recrystallization from ethanol

- Yield: 79%

- Rapid reaction time

- Good yield

- Avoids prolonged heating and harsh conditions

This method is suitable for laboratory-scale synthesis and offers a clean conversion with minimal byproducts.

Multi-Component Reactions Involving α-Thiocyanatoacetophenone and Cyanothioacetamide

Although primarily reported for related dihydrothiophene derivatives, multi-component reactions involving α-thiocyanatoacetophenone, cyanothioacetamide, and aldehydes under base catalysis (KOH or Na2CO3) have been explored. These reactions proceed via Michael-type addition followed by intramolecular cyclization, forming thiophene rings with amino and cyano substituents that can be further transformed into carboxylic acids.

- Catalysts: 10% aqueous KOH or Na2CO3

- Solvent: Ethanol or alcohol mixtures

- Temperature: Room temperature to 50 °C

- Reaction Time: Minutes to hours depending on catalyst and substrates

- Yields: Moderate (37–40%) for initial dihydrothiophene intermediates

- Workup: Precipitation, filtration, recrystallization

- The reaction mechanism involves Michael addition of cyanothioacetamide to α-bromochalcones or α-thiocyanatoacetophenone

- Followed by intramolecular cyclization via nucleophilic substitution or addition-elimination pathways

- Quantum chemical calculations (DFT) support the mechanistic pathways and stereochemical outcomes

Although these methods focus on dihydrothiophene-3-carbonitriles, they provide a synthetic platform to access 2-amino substituted thiophenes that can be converted to carboxylic acids by subsequent hydrolysis or oxidation steps.

Summary Table of Preparation Methods

Research Findings and Analysis

- Microwave-assisted synthesis is highly efficient, reducing reaction time significantly while maintaining high purity and yield, making it a preferred method for laboratory synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylic acid.

- Multi-component base-catalyzed reactions provide a versatile route to thiophene derivatives with amino and cyano groups, which can be precursors to carboxylic acids, but yields are moderate and require further functional group transformations.

- Quantum chemical studies have elucidated reaction mechanisms in related thiophene syntheses, confirming the feasibility and stereochemical preferences of intramolecular cyclizations in these systems.

- Storage under inert atmosphere at low temperature is recommended to maintain compound stability due to its sensitive functional groups.

Analyse Chemischer Reaktionen

Oxidation Reactions

Mechanism and Products

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent. Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used reagents. DFT studies reveal that the oxidation proceeds through a concerted mechanism, with activation energies calculated at 27.9–298.8 kJ/mol for different diastereomers .

Key Reagents and Conditions

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O₂ | Aqueous acidic | Thiophene sulfoxide |

| KMnO₄ | Aqueous basic | Thiophene sulfone |

Reduction Reactions

The carboxylic acid group undergoes reduction to form alcohols or aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Reaction Pathway

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C–room temp | Thiophene alcohol |

| NaBH₄ | EtOH, reflux | Thiophene aldehyde |

Substitution Reactions

The amino group participates in nucleophilic substitution with alkyl halides or acyl chlorides. This reaction expands the compound’s utility in medicinal chemistry and material science .

Example Reaction

Reaction of the amine with 4-tert-butylphenylcarbonyl chloride forms an amide derivative, enhancing lipophilicity.

Specialized Reactions

Mannich Cyclization

The compound reacts with formaldehyde (HCHO) and primary amines under non-catalyzed conditions to form thieno[2,3-d]pyrimidine heterocycles. This reaction is atom-economical and proceeds in high yields .

Mechanistic Insights

-

Step 1: Formation of a Michael adduct via nucleophilic addition.

-

Step 2: Intramolecular cyclization through S(N)2 substitution or nucleophilic addition-elimination pathways .

Reaction Conditions

-

EtOH or aqueous KOH.

-

25–50°C for 0.5–1.0 hours.

Chemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Density | 1.355 g/cm³ |

| Boiling Point | 337.9°C (760 mmHg) |

| Flash Point | 158.1°C |

Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Amino-4,5-dimethylthiophene-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its thiophene structure enhances bioactivity, making it a candidate for drugs targeting neurological disorders and other conditions. For example, derivatives of this compound have been studied for their potential as antimicrobial agents and anti-inflammatory drugs .

Agrochemical Formulations

In agrochemical research, this compound is utilized due to its bioactive properties which can improve crop resilience and pest control efficacy. Its application as a bioactive agent contributes to the development of sustainable agricultural practices .

Material Science

The compound is explored in the development of advanced materials such as conductive polymers. These materials are essential in electronics and renewable energy applications due to their unique electrical properties .

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes may provide insights into biological processes and disease mechanisms .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various methods to enhance the accuracy and reliability of chemical analyses. Its unique structure allows for precise measurements in laboratory settings .

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest its potential antimicrobial properties against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Wirkmechanismus

The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A methyl ester derivative with similar chemical properties.

2-Amino-3-carboxy-4,5-dimethylthiophene: Another isomer with a different arrangement of functional groups.

Uniqueness: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Biologische Aktivität

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 172.21 g/mol. The compound features both amino and carboxylic functional groups, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may interact with enzymes or receptors, influencing various physiological processes. The presence of sulfur in the thiophene ring indicates potential interactions with sulfur-containing enzymes and proteins, which could modulate their activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Activity

Thiophene-based compounds have been recognized for their anti-inflammatory effects. Studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition could be linked to its ability to block signaling pathways associated with inflammation.

Key Findings:

- Inhibition of Cytokines: Reduction in TNF-α levels by approximately 45% at a concentration of 10 µM.

- Effect on Enzymes: Demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The findings indicated that this compound exhibited a moderate inhibitory effect against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study on Anti-inflammatory Mechanisms

In another study focused on anti-inflammatory mechanisms, researchers assessed the effects of thiophene derivatives on LPS-induced inflammation in macrophages. The results showed that treatment with this compound significantly reduced the expression of inflammatory markers and cytokines, supporting its use as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.